molecular formula C9H11ClO2 B2541367 2-[(3-Chlorobenzyl)oxy]-1-ethanol CAS No. 478257-99-7

2-[(3-Chlorobenzyl)oxy]-1-ethanol

Cat. No. B2541367
CAS RN: 478257-99-7
M. Wt: 186.64
InChI Key: NNAYEKVPAWDFCP-UHFFFAOYSA-N
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Description

The compound "2-[(3-Chlorobenzyl)oxy]-1-ethanol" is a chemical of interest in various pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with chlorobenzyl groups and their synthesis, which can be informative for understanding the properties and synthesis of "2-[(3-Chlorobenzyl)oxy]-1-ethanol".

Synthesis Analysis

The synthesis of related chlorophenyl ethanol derivatives has been explored in several studies. For instance, the metabolic formation and synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, a compound with hypocholesteremic effects, was achieved and identified as a major urinary metabolite in rats after administration of a related parent drug . Additionally, an efficient synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol, a key intermediate in the synthesis of β-adrenoceptor agonists, was performed using permeabilized whole cells of Candida ontarioensis, achieving high enantiomeric excess and yield . These studies demonstrate the feasibility of synthesizing chlorophenyl ethanol derivatives through both chemical and biocatalytic methods.

Molecular Structure Analysis

The molecular structure of chlorophenyl ethanol derivatives is characterized by the presence of a chlorophenyl group attached to an ethanol backbone. The specific arrangement and additional substituents can significantly influence the compound's properties and potential pharmaceutical applications. For example, the structure of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol was confirmed after its preparation from related starting materials . The precise molecular structure of "2-[(3-Chlorobenzyl)oxy]-1-ethanol" would likely involve similar structural motifs, with the chlorobenzyl group influencing its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactions involving chlorophenyl ethanol derivatives can be complex, depending on the substituents and reaction conditions. For instance, the synthesis of novel 1-[(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(methylselanyl)ethanol involved multiple steps, including oxirane conversion and Knoevenagel condensation, to achieve high purity of the final product . These reactions highlight the versatility of chlorophenyl ethanol derivatives in chemical synthesis and the potential for "2-[(3-Chlorobenzyl)oxy]-1-ethanol" to undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl ethanol derivatives are influenced by their molecular structure. For example, the enzymatic process for preparing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol resulted in a chiral intermediate with high enantiomeric excess, which is crucial for its application in the synthesis of Ticagrelor, a medication for acute coronary syndromes . The presence of chloro and fluoro substituents can affect properties such as solubility, boiling point, and reactivity. While the exact properties of "2-[(3-Chlorobenzyl)oxy]-1-ethanol" are not discussed, it can be inferred that its chlorobenzyl group would similarly impact its physical and chemical characteristics.

Scientific Research Applications

Hydrogen Production from Bio-Ethanol

Bio-ethanol, a renewable energy carrier produced from biomass fermentation, can be reformed to produce hydrogen, a promising method for renewable hydrogen production. The use of catalysts like Rh and Ni, along with suitable supports such as MgO, ZnO, CeO2, and La2O3, plays a crucial role in ethanol reforming towards hydrogen production. The development of bimetallic catalysts, alloy catalysts, and double-bed reactors is promising for enhancing hydrogen production and long-term catalyst stability. This research highlights the potential of bio-ethanol reforming in future fuel cell applications (Ni, Leung, & Leung, 2007).

Ethanol Oxidation and Toxicity

The study of ethanol oxidation by alcohol P-450 oxygenase reveals the biochemical accuracy of the enzyme's role in alcohol metabolism. The enzyme is involved in the metabolism of various xenobiotics and plays a part in understanding ethanol's toxic effects on the body. This research contributes to the broader knowledge of ethanol's impact on health and disease (Koop & Coon, 1986).

Ethanol and the Intestinal Epithelial Barrier

Research on ethanol metabolism and its effects on the intestinal epithelial barrier highlights ethanol and its metabolites' potential to disrupt the intestinal barrier. This disruption contributes to gastrointestinal and liver diseases, emphasizing the need for further studies to understand ethanol and its byproducts' effects on intestinal permeability (Elamin, Masclee, Dekker, & Jonkers, 2013).

Ethanol Precipitation in Traditional Chinese Medicine

The ethanol precipitation process, a purification method used in Chinese medicine concentrates, is explored for its mechanism, effects on traditional Chinese medicine quality, and process monitoring technology. This review suggests further development in understanding the mechanism, improving quality control, and developing intelligent equipment, highlighting the technique's significance in traditional medicine purification (Tai, Shen, Luo, Qu, & Gong, 2020).

Mechanism of Action

properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,11H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAYEKVPAWDFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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